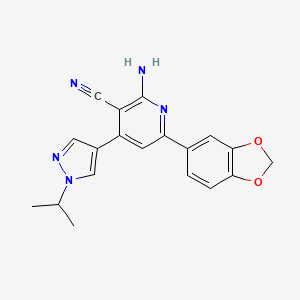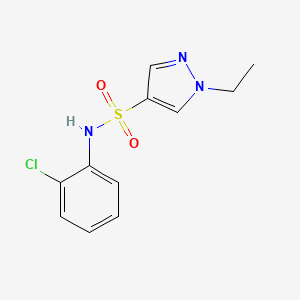
2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile, also known as BPN14770, is a novel small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. BPN14770 is a highly selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a crucial role in regulating intracellular signaling pathways. In
科学研究应用
2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile has been shown to have potential therapeutic applications in several areas, including neurodegenerative diseases, cognitive disorders, and cancer. In preclinical studies, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Down syndrome. This compound has also been shown to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.
作用机制
2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile selectively inhibits PDE4D, an enzyme that plays a key role in the regulation of intracellular signaling pathways. By inhibiting PDE4D, this compound increases the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in many cellular processes, including memory formation and cell proliferation. The increased levels of cAMP lead to downstream effects that ultimately result in the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of Alzheimer's disease and Down syndrome, this compound has been found to improve cognitive function and memory by increasing the levels of cAMP in the brain. This compound has also been shown to have anti-tumor effects in various cancer cell lines by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
One of the main advantages of 2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile is its high selectivity for PDE4D, which reduces the risk of off-target effects. This compound is also stable and can be easily synthesized in large quantities, making it a suitable compound for use in scientific research. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile. One area of interest is the potential therapeutic applications of this compound in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of more soluble analogs of this compound that can be administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its downstream effects on cellular processes.
合成方法
The synthesis of 2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-isopropyl-1H-pyrazol-4-yl)nicotinonitrile involves several steps, including the preparation of the 1-isopropyl-1H-pyrazol-4-yl nicotinate, the 1,3-benzodioxole-5-carboxylic acid, and the coupling of the two intermediates using standard peptide coupling reagents. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of this compound has been optimized to ensure high yields and purity, making it a suitable compound for use in scientific research.
属性
IUPAC Name |
2-amino-6-(1,3-benzodioxol-5-yl)-4-(1-propan-2-ylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-11(2)24-9-13(8-22-24)14-6-16(23-19(21)15(14)7-20)12-3-4-17-18(5-12)26-10-25-17/h3-6,8-9,11H,10H2,1-2H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUOGHHSABCIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2=CC(=NC(=C2C#N)N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(1-cyclobutylethyl)amino]methyl}-2-methoxy-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5414099.png)
![2-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5414106.png)
![4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenyl 4-methoxybenzoate](/img/structure/B5414126.png)
![3,4,5-trimethoxy-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5414129.png)
![1-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}azepan-2-one](/img/structure/B5414142.png)

![7-(difluoromethyl)-3-[(4-ethyl-1-piperazinyl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5414154.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B5414160.png)
![ethyl (2-{[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5414166.png)
![2-[(2-pyrimidinylthio)methyl]imidazo[1,2-a]pyridine](/img/structure/B5414178.png)
![ethyl 4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5414187.png)
![2-[2-(trifluoromethyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5414194.png)
![N-{[(1R*,5S*,6r)-3-acetyl-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-[4-(methylthio)benzyl]prop-2-en-1-amine](/img/structure/B5414202.png)
![N-[4-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5414210.png)